molecular formula C19H19ClN4OS B12494739 N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12494739
M. Wt: 386.9 g/mol
InChI Key: MEWIIUNKNDEBAY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a triazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction.

    Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the triazole intermediate with a sulfanylacetamide precursor under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the triazole ring or the sulfanyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are key functional groups that interact with enzymes or receptors, leading to the modulation of biological pathways. These interactions can result in the inhibition of enzyme activity or the activation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
  • **N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]oxy}acetamide

Uniqueness

N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C19H19ClN4OS

Molecular Weight

386.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[4-methyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19ClN4OS/c1-24-17(12-7-14-5-3-2-4-6-14)22-23-19(24)26-13-18(25)21-16-10-8-15(20)9-11-16/h2-6,8-11H,7,12-13H2,1H3,(H,21,25)

InChI Key

MEWIIUNKNDEBAY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)CCC3=CC=CC=C3

Origin of Product

United States

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